N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
Description
N-(5-(4-Phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide core linked to a tetrahydrothiazolo[5,4-c]pyridine scaffold. The latter is further substituted with a 4-phenyltetrahydro-2H-pyran-4-carbonyl group. This structure integrates multiple pharmacophoric elements:
- Tetrahydrothiazolo[5,4-c]pyridine: A bicyclic system with sulfur and nitrogen atoms, likely contributing to conformational rigidity and target engagement.
- 4-Phenyltetrahydro-2H-pyran: A lipophilic moiety that may improve membrane permeability and pharmacokinetic properties.
Properties
IUPAC Name |
N-[5-(4-phenyloxane-4-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c29-20(18-14-24-9-10-25-18)27-22-26-17-6-11-28(15-19(17)32-22)21(30)23(7-12-31-13-8-23)16-4-2-1-3-5-16/h1-5,9-10,14H,6-8,11-13,15H2,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFSYSSMDZFXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)NC(=O)C3=NC=CN=C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a complex organic compound with a unique structural framework that combines multiple pharmacologically relevant moieties. This compound is of significant interest due to its potential biological activities, particularly in the fields of neuroprotection and anti-cancer research.
- Molecular Formula : C22H25N3O3S
- Molecular Weight : 411.5 g/mol
- CAS Number : 1351660-15-5
Structure
The compound features a pyran ring and a thiazolo-pyridine structure, which are known for their diverse biological activities. The presence of the pyrazine and carboxamide groups further enhances its potential as a therapeutic agent.
Neuroprotective Effects
Recent studies indicate that compounds with similar structural motifs may exhibit neuroprotective properties. For instance, pyran-based compounds have been shown to influence several neurobiological pathways associated with neurodegenerative diseases such as Alzheimer's disease (AD). Research highlights include:
- Mechanism of Action : Compounds targeting the cAMP/PKA signaling pathway have demonstrated neuroprotective effects by promoting neurite outgrowth and enhancing cell survival in neuronal cultures .
- Case Study : A derivative with a similar backbone was found to attenuate memory loss in models of AD by modulating amyloid precursor protein processing and reducing beta-amyloid accumulation .
Anticancer Activity
The thiazolo[5,4-c]pyridine moiety has been linked to anticancer activity. Studies suggest that compounds containing this structure can inhibit cancer cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : Certain derivatives have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
- Case Study : A related compound demonstrated IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anticancer activity .
Antimicrobial Properties
Pyran derivatives have also been explored for their antimicrobial activities. The structural diversity provided by the pyran ring enhances interaction with microbial targets:
- Antibacterial Activity : Some studies indicate that pyran-based compounds can inhibit bacterial growth by disrupting membrane integrity or inhibiting essential metabolic pathways .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Pyrazole Carbothioamides : Demonstrated moderate to high activity in preliminary antimicrobial and anticancer assays (e.g., IC₅₀ values of 10–50 μM against E. coli and MCF-7 cells) . Their nitro groups may contribute to redox-mediated cytotoxicity.
- Target Compound : While unconfirmed, its structural features suggest superior solubility and target engagement over pyrazole derivatives. Molecular docking studies hypothesize strong binding to kinases (e.g., JAK2 or PI3K) due to pyrazine’s H-bonding capacity.
Table 2: Hypothetical Activity Profile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
